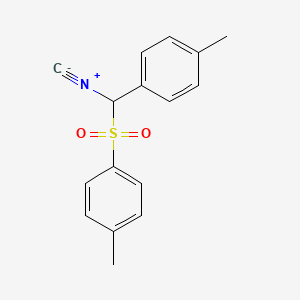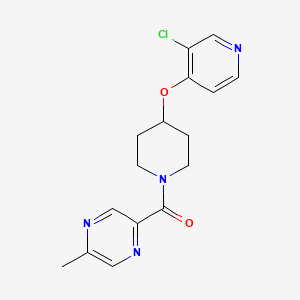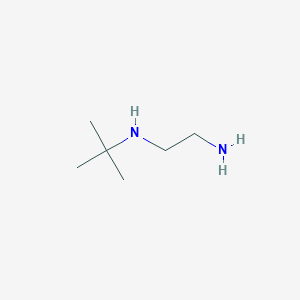![molecular formula C13H14F3N3O2S B2496737 5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477850-72-9](/img/structure/B2496737.png)
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex triazole derivatives often involves multistep reactions, including cyclization, substitution, and functional group transformations. A related process described the synthesis of triazole-thione derivatives through reactions involving amino-triazole precursors and aldehydes, suggesting potential synthetic routes for similar compounds through the manipulation of functional groups and the formation of heterocyclic structures (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, revealing details about molecular conformations, dihedral angles, and supramolecular interactions. For instance, studies on similar compounds have detailed the arrangement of triazole rings, substituent effects, and hydrogen bonding patterns within crystal lattices, which contribute to understanding the three-dimensional conformation and stabilization mechanisms of these molecules (R. Askerov et al., 2019).
Chemical Reactions and Properties
Triazole compounds exhibit a range of chemical behaviors, including tautomerism, nucleophilic substitution, and the formation of complexes with metals. The presence of functional groups like sulfides and trifluoromethyl groups further influences their reactivity and interactions with other molecules. For example, the synthesis and reactivity of compounds containing trifluoromethyl and triazole functionalities have been explored, highlighting routes to diverse heterocyclic structures (H. F. Zohdi, 1998).
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazoles are crucial in the pharmaceutical industry for developing new drugs with a wide range of biological activities. The structural variation in triazole compounds allows for the creation of new drugs targeting various diseases. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of triazole derivatives are ongoing, aiming to find new prototypes for emerging diseases and bacteria that exhibit increased resistance. The preparation of these derivatives is moving towards more efficient, green, and sustainable methods (Ferreira et al., 2013).
Applications in Material Science
Triazole derivatives have been identified as potential materials for organic light-emitting diodes (OLEDs) due to their promising electronic and luminescent properties. The structural modification of triazole-based compounds can lead to materials that emit light across a broad spectrum, including the near-infrared region, making them suitable for various optoelectronic applications. Research is focused on developing 'metal-free' infrared emitters and improving the performance of OLED devices using triazole derivatives (Squeo & Pasini, 2020).
Antioxidant Properties
The antioxidant capacity of triazole derivatives has been examined, with some compounds showing significant antioxidant and antiradical activities. These properties are critical for developing therapeutic agents that can mitigate oxidative stress-related diseases. Research into the chemical transformations and pharmacological activities of triazole derivatives continues to uncover new possibilities for their application in health sciences (Kaplaushenko, 2019).
Safety and Hazards
Orientations Futures
The future research directions for this compound could include exploring its reactivity, studying its interactions with biological targets, and optimizing its synthesis. Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group .
Propriétés
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-20-11(21-2)7-10-17-18-12(22)19(10)9-5-3-4-8(6-9)13(14,15)16/h3-6,11H,7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRFFUPZVWOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)







